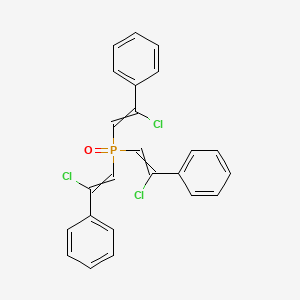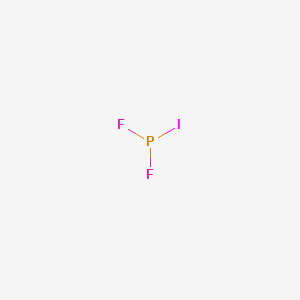
Erbium--manganese (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium–manganese (1/2) is a compound consisting of erbium and manganese in a 1:2 ratio. Erbium is a rare-earth element known for its unique optical properties, while manganese is a transition metal with diverse chemical reactivity. The combination of these elements results in a compound with interesting magnetic and electronic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of erbium–manganese (1/2) typically involves the direct reaction of erbium and manganese metals. The reaction is carried out in a controlled atmosphere to prevent oxidation. The metals are heated together in a vacuum or inert gas environment at high temperatures, usually around 1000°C, to form the desired compound.
Industrial Production Methods
Industrial production of erbium–manganese (1/2) follows similar principles but on a larger scale. The process involves the use of high-purity erbium and manganese metals, which are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cooled and solidified to obtain the compound in bulk form.
Analyse Chemischer Reaktionen
Types of Reactions
Erbium–manganese (1/2) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by strong reducing agents.
Substitution: Participates in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Strong reducing agents like hydrogen gas or lithium aluminum hydride are used.
Substitution: Reactions with other metal salts in solution.
Major Products Formed
Oxidation: Forms erbium oxide and manganese oxide.
Reduction: Produces elemental erbium and manganese.
Substitution: Results in the formation of new metal compounds with substituted ions.
Wissenschaftliche Forschungsanwendungen
Erbium–manganese (1/2) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic properties, particularly in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials, including magnetic and electronic devices.
Wirkmechanismus
The mechanism by which erbium–manganese (1/2) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets by altering their magnetic and electronic environments, which can influence various biochemical pathways. For example, in biological systems, it can enhance imaging contrast by affecting the magnetic resonance signals of surrounding tissues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Erbium oxide
- Manganese oxide
- Erbium chloride
- Manganese chloride
Comparison
Erbium–manganese (1/2) is unique due to its combination of rare-earth and transition metal properties. Unlike pure erbium or manganese compounds, it exhibits a blend of magnetic and electronic characteristics that make it suitable for specialized applications. For instance, its magnetic properties are enhanced compared to erbium oxide, and its electronic properties are more diverse than those of manganese oxide.
Eigenschaften
CAS-Nummer |
12020-20-1 |
|---|---|
Molekularformel |
ErMn2 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
erbium;manganese |
InChI |
InChI=1S/Er.2Mn |
InChI-Schlüssel |
PPMYOUUADHHWMP-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Er] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


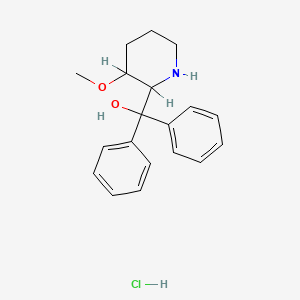
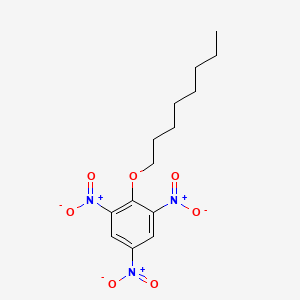
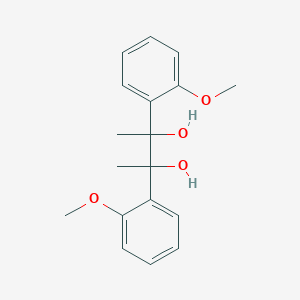
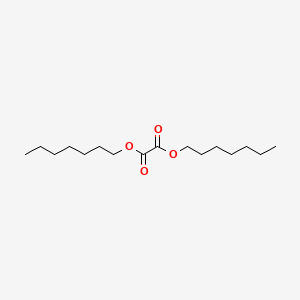
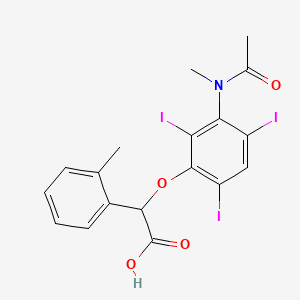
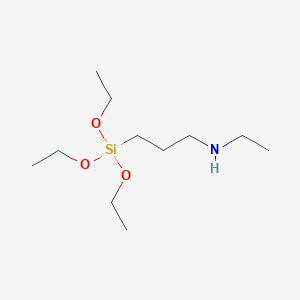
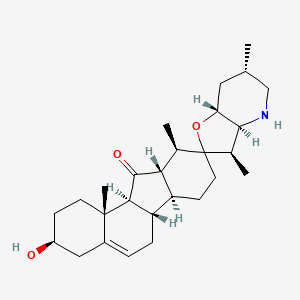
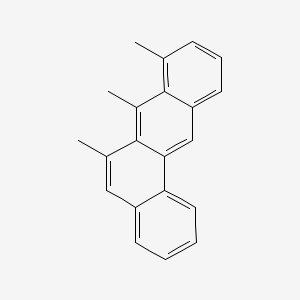
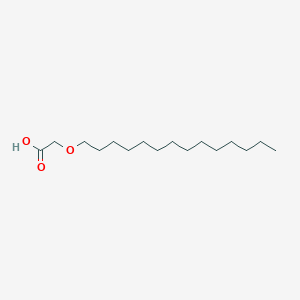
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
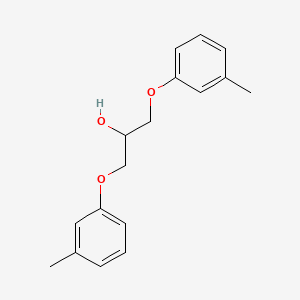
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
